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Compound of Interest

Compound Name:
6,7,8,9-tetrahydro-5H-

benzo[7]annulen-5-ol

CAS No.: 35550-94-8

Cat. No.: B1617979 Get Quote

Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns

of 1-Benzosuberol (1-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene), a critical

intermediate in the synthesis of tricyclic antidepressants and antihistamines.

Key Differentiator: Unlike its 6-membered analog (1-Tetralol) or its oxidized ketone form (1-

Benzosuberone), 1-Benzosuberol exhibits a unique dehydration-driven fragmentation cascade

under Electron Ionization (EI). The spectrum is dominated by the aromatization of the

cycloheptane ring, distinguishing it from the retro-Diels-Alder (RDA) pathways seen in smaller

ring homologs.

Structural Context & Ionization Physics
To interpret the fragmentation accurately, one must understand the lability of the benzylic

hydroxyl group in the 7-membered ring system.

The Benzylic "Trigger"
1-Benzosuberol (

, MW 162.23) possesses a hydroxyl group at the benzylic position (C1). Under 70 eV Electron
Ionization (EI):
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Molecular Ion (

): The radical cation (

162) is formed but is energetically unstable.

Primary Driver: The benzylic C-O bond is weak. The driving force is the elimination of water (

) to form a conjugated, stable carbocation or radical cation (Benzocycloheptene,

144).

Comparison with Alternatives (Analogs)
Differentiation of ring size and oxidation state is critical in impurity profiling.

Feature
1-Benzosuberol

(Target)
1-Tetralol (Analog 1)

1-Benzosuberone

(Analog 2)

Structure 7-membered ring, -OH 6-membered ring, -OH 7-membered ring, =O

MW 162 148 160

Base Peak
144 (

)

130 (

)
104 or 132

Primary Loss
Dehydration (

)

Dehydration (

)

Decarbonylation (

) or Ethylene

Key Mechanism
Ring contraction to

Indene

Retro-Diels-Alder

(RDA) -cleavage

Detailed Fragmentation Mechanism
The fragmentation of 1-Benzosuberol does not follow a random path; it follows a cascade of

stabilization.

Pathway Analysis
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Dehydration (

): The molecular ion (

162) instantly loses water to form the 1,2-dihydro-3H-benzocycloheptene radical cation (

144). This is typically the Base Peak (100% abundance).[1]

Ring Contraction (

144

116/115): The 7-membered ring is conformationally flexible but seeks aromatic stability. It
ejects an ethylene molecule (

, 28 Da) to collapse into an Indene derivative (

116) or loses an ethyl radical to form the Indenyl cation (

115).

Tropylium Formation: Unlike simple alkyl benzenes, the fused ring limits the formation of the

pure tropylium ion (

91), but it is still observed as a secondary fragment from the breakdown of the cycloheptane
moiety.

Visualization of Signaling Pathways (DOT)
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Caption: Figure 1. Fragmentation tree of 1-Benzosuberol under 70 eV EI, highlighting the

dominant dehydration pathway.

Experimental Data & Protocols
To replicate these results for comparative analysis or quality control (QC), follow this self-

validating protocol.

Standardized GC-MS Protocol
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This protocol ensures the thermal stability of the alcohol prior to ionization, preventing thermal

dehydration in the injector port (a common artifact).

Instrument: Agilent 5977B MSD (or equivalent single quadrupole).

Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless mode, 250°C. Note: If M+ 162 is completely absent, lower inlet temp to 200°C

to verify thermal stability.

Ion Source: Electron Ionization (EI), 70 eV, 230°C.

Scan Range:

40–350.

Representative Spectral Data (Relative Abundance)
The following table summarizes the expected ion clusters for 1-Benzosuberol compared to its

ketone analog.
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m/z Ion Identity

Rel.
Abundance
(Benzosuberol
)

Rel.
Abundance
(Benzosubero
ne)

Diagnostic
Note

162 < 5% (Weak) N/A
Parent ion

(Alcohol).

160 N/A 40-60%
Parent ion

(Ketone). Stable.

144 100% (Base) < 5%
Key

Differentiator.

132 < 2% 20-30%
Characteristic of

cyclic ketones.

129 15-25% < 5%
Alkyl loss from

ring.

116
Indene (

)
30-40% 10-15%

Ring contraction

product.

91
Tropylium (

)
20-30% 20-30%

Non-specific

aromatic

fragment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tutorchase.com [tutorchase.com]

2. uni-saarland.de [uni-saarland.de]

To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation
Pattern of 1-Benzosuberol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617979#mass-spectrometry-fragmentation-pattern-
of-benzosuberol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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